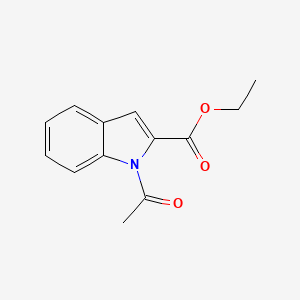

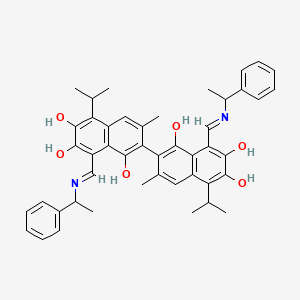

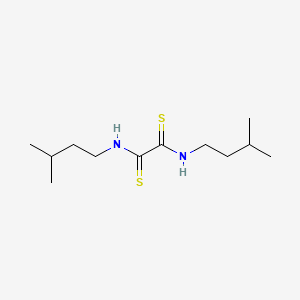

![molecular formula C11H11NO2 B3044823 3-(2-Formamidoethyl)benzo[b]furan CAS No. 100480-86-2](/img/structure/B3044823.png)

3-(2-Formamidoethyl)benzo[b]furan

Overview

Description

“3-(2-Formamidoethyl)benzo[b]furan” is a compound that belongs to the class of benzo[b]furan derivatives . Benzo[b]furans are oxygen-containing heterocyclic compounds consisting of fused benzene and furan rings . They are present in a large number of natural and non-natural compounds and have a wide spectrum of biological activities .

Synthesis Analysis

The synthesis of benzo[b]furan derivatives has been a focal point for extensive global research . There has been an increasing development of new methodologies for the construction of the benzo[b]furan skeleton to improve efficiency or use environmentally friendly procedures . The synthesis often involves chemical reactions such as acylation, methylation, iodination, cyclization, and reduction .Molecular Structure Analysis

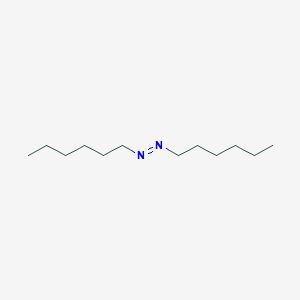

The molecular structure of “3-(2-Formamidoethyl)benzo[b]furan” consists of a benzo[b]furan nucleus with a formamidoethyl group attached . The benzo[b]furan nucleus is a structural motif found in many related compounds with more complex structures .Chemical Reactions Analysis

Benzo[b]furan derivatives are known for their diverse chemical reactivity . They are important intermediates for the synthesis of a variety of useful and novel heterocyclic systems that are otherwise difficult to obtain synthetically .Scientific Research Applications

- Benzo[b]furan derivatives have garnered attention as potential anticancer agents. Studies have explored their impact on tumor cells, emphasizing their ability to inhibit cancer growth .

- Researchers have investigated the antibacterial properties of benzo[b]furan derivatives. These compounds exhibit potential against bacterial pathogens .

- Benzo[b]furan derivatives have demonstrated antifungal activity. They may serve as effective agents against fungal infections .

- The benzo[b]furan motif plays a pivotal role in drug discovery. Approximately 60% of top-selling drugs contain heterocyclic nuclei, including benzo[b]furans .

- Recent research has focused on innovative synthetic routes for benzofuran heterocycles. These strategies enable efficient production of benzo[b]furan derivatives .

Anticancer Properties

Antibacterial Activity

Antifungal Effects

Drug Discovery and Medicinal Chemistry

Synthetic Routes and Catalytic Strategies

Broadening the Active Spectrum

Mechanism of Action

Target of Action

Benzofuran derivatives, a class to which this compound belongs, have been found to exhibit antimicrobial properties . They have shown activity against different clinically approved targets, making them promising candidates for antimicrobial therapy .

Mode of Action

Benzofuran derivatives are known for their diverse intermolecular interactions with enzymes, involving hydrogen bonding, π-stacking, metal coordination bonds, and van der waals and hydrophobic forces . These interactions can lead to changes in the function of the target, thereby exerting their therapeutic effects.

Biochemical Pathways

Benzofuran derivatives have been associated with a wide array of biological activities, suggesting that they may affect multiple pathways .

Pharmacokinetics

Improved bioavailability is one of the targets achieved with most of the more recent benzofuran compounds .

Result of Action

Benzofuran derivatives have shown promise as anticancer, antibacterial, and antifungal agents , suggesting that they may have a broad range of effects at the molecular and cellular levels.

Safety and Hazards

Future Directions

Benzo[b]furan derivatives, including “3-(2-Formamidoethyl)benzo[b]furan”, hold promise for future research and development due to their wide range of biological activities and potential as therapeutic agents . Future research may focus on further exploring their biological activities, developing more efficient and environmentally friendly synthesis methods, and investigating their potential applications in medicinal chemistry, material sciences, and drug discovery .

properties

IUPAC Name |

N-[2-(1-benzofuran-3-yl)ethyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO2/c13-8-12-6-5-9-7-14-11-4-2-1-3-10(9)11/h1-4,7-8H,5-6H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAXAVOSYQVZOAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CO2)CCNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00552539 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Formamidoethyl)benzo[b]furan | |

CAS RN |

100480-86-2 | |

| Record name | N-[2-(1-Benzofuran-3-yl)ethyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00552539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

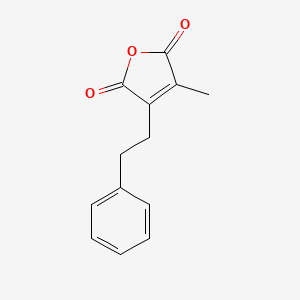

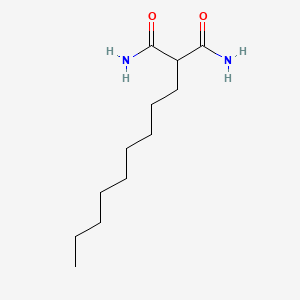

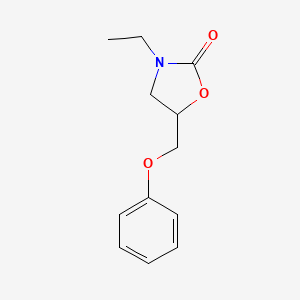

![(S)-2-[3-[(1R,2R)-2-(Dipropylamino)cyclohexyl]thioureido]-N-isopropyl-3,3-dimethylbutanamide](/img/structure/B3044754.png)